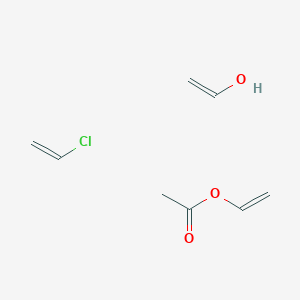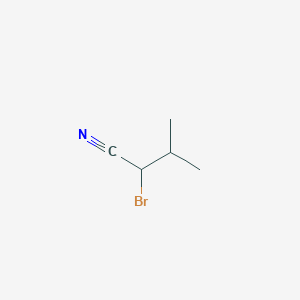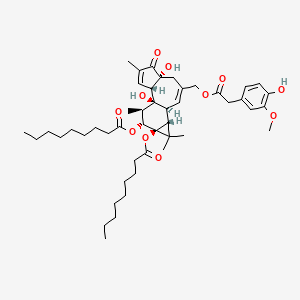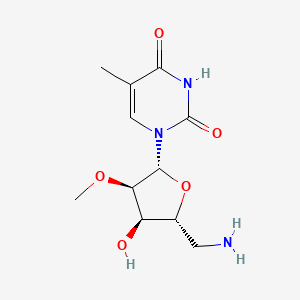
5'-amino-5'-deoxy-2'-O-methyl-5-methyluridine
Vue d'ensemble
Description
5'-amino-5'-deoxy-2'-O-methyl-5-methyluridine, also known as AMMU, is a modified nucleoside that has been extensively studied due to its potential applications in the field of RNA research. AMMU is a synthetic analog of uridine, which is a naturally occurring nucleoside found in RNA. The modification of the uridine molecule in AMMU makes it a useful tool for studying RNA structure and function.
Applications De Recherche Scientifique
Molecular Nutrition & Food Research
Methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, forms advanced glycation end-products in proteins, such as N(delta)-(5-methyl-4-imidazolon-2-yl)-L-ornithine (MG-H1). These compounds are linked to complications in diabetes and neurodegenerative diseases. MG is also found in foodstuffs and beverages and can have degenerative effects on tissues and anticancer activity. MG can be quantified in biological samples using various chromatographic methods (Nemet, Varga-Defterdarović, & Turk, 2006).
Tetrahedron Letters
In a study on nucleophilic substitution, 5-Pivaloyloxymethyluridine and its 2-thio analogue were used as substrates for synthesizing various 5-methyluridines (xm5U) and 5-methyl-2-thiouridines (xm5s2U). This process is essential for creating modified nucleosides, which are crucial in biological and pharmaceutical applications (Bartosik & Leszczynska, 2015).
Organic Letters
2'-O,4'-C-Ethyleneoxy bridged 5-methyluridine (EoNA-T) was synthesized and demonstrated significant stabilization of duplexes with single-stranded RNA and triplexes with double-stranded DNA. This stabilization is crucial for understanding the interactions and stability of nucleic acid structures in various biological contexts (Hari, Morikawa, Ōsawa, & Obika, 2013).
Nucleic Acids Research
The study focused on the synthesis and application of 5'-amino-2',5'-dideoxy analogs of nucleosides, which are highly reactive and useful in genomic applications. These analogs offer insights into nucleoside modifications and their potential applications in genomic sequencing and analysis (Wolfe, Kawate, Belenky, & Stanton, 2002).
Propriétés
IUPAC Name |
1-[(2R,3R,4R,5R)-5-(aminomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O5/c1-5-4-14(11(17)13-9(5)16)10-8(18-2)7(15)6(3-12)19-10/h4,6-8,10,15H,3,12H2,1-2H3,(H,13,16,17)/t6-,7-,8-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODAXORFJMIGLN-FDDDBJFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CN)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CN)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 10778510 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



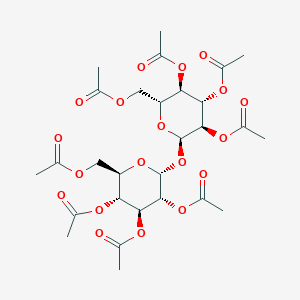

![2-[(1,2-Dimethyl-4-nitroimidazol-5-yl)amino]acetic acid](/img/structure/B3255145.png)
![3-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B3255150.png)
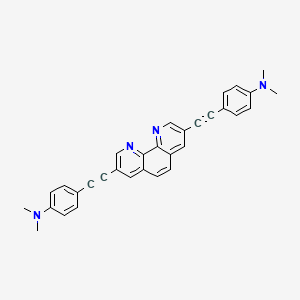

![(2S,5S)-5-(tert-Butoxycarbonylamino)-4-oxo-1,2,4,5,6,7-hexahydroazepino[3,2,1-hi]indole-2-carboxylic acid](/img/structure/B3255166.png)

